molecular formula C19H21NO4 B5760069 N-(4-acetylphenyl)-3,4-diethoxybenzamide

N-(4-acetylphenyl)-3,4-diethoxybenzamide

Cat. No.: B5760069
M. Wt: 327.4 g/mol
InChI Key: HUDJPAOQYAKWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-3,4-diethoxybenzamide, also known as APDEB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. APDEB belongs to the class of benzamide derivatives and has a molecular weight of 337.4 g/mol. In

Mechanism of Action

The exact mechanism of action of N-(4-acetylphenyl)-3,4-diethoxybenzamide is not well understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have selective cytotoxicity towards cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-acetylphenyl)-3,4-diethoxybenzamide is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying the inflammatory response and pain pathways. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the use of N-(4-acetylphenyl)-3,4-diethoxybenzamide in scientific research. One area of interest is in the development of new drugs for the treatment of inflammatory diseases. This compound has shown promising results in animal models and could potentially be developed into a new drug for human use.
Another area of interest is in the development of new diagnostic tools for cancer research. This compound has shown selective binding to cancer cells and could potentially be used as a contrast agent in imaging studies to detect cancer cells.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anti-inflammatory, analgesic, and antipyretic properties make it a potential candidate for the treatment of various inflammatory diseases, while its selective cytotoxicity towards cancer cells makes it a potential candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-3,4-diethoxybenzamide involves the reaction of 4-acetylphenyl isocyanate with 3,4-diethoxyaniline in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.

Scientific Research Applications

N-(4-acetylphenyl)-3,4-diethoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs. This compound has been shown to have potent anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis, colitis, and asthma.
This compound has also been studied for its potential use as a diagnostic tool in cancer research. It has been shown to selectively bind to cancer cells and can be used as a contrast agent in imaging studies to detect cancer cells.

Properties

IUPAC Name

N-(4-acetylphenyl)-3,4-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-4-23-17-11-8-15(12-18(17)24-5-2)19(22)20-16-9-6-14(7-10-16)13(3)21/h6-12H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDJPAOQYAKWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.